(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
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Overview
Description
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic compound that features a combination of isoxazole, methoxyphenyl, pyrrolidinylsulfonyl, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative.
Esterification to Form the Benzoate: The final step involves the esterification of the intermediate with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the isoxazole ring, converting it to an isoxazoline.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted benzoates and sulfonamides.
Scientific Research Applications
Chemistry
In organic synthesis, (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole ring and sulfonyl group are known to interact with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate: Unique due to its combination of functional groups.
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(morpholin-1-ylsulfonyl)benzoate: Similar structure but with a morpholine ring instead of pyrrolidine.
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(piperidin-1-ylsulfonyl)benzoate: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-19-8-4-16(5-9-19)21-14-18(23-30-21)15-29-22(25)17-6-10-20(11-7-17)31(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZPIYOAZYJWPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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